molecular formula C9H19NO B1153300 (-)-N-Methylsedridine CAS No. 41447-15-8

(-)-N-Methylsedridine

Cat. No.: B1153300
CAS No.: 41447-15-8
M. Wt: 157.25 g/mol
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Description

(-)-N-Methylsedridine (CAS: 41447-15-8) is a piperidine alkaloid with the molecular formula C₉H₁₉NO and a molecular weight of 157.26 g/mol . It is classified as a secondary metabolite derived from plants in the genus Sedum (Crassulaceae family), notably isolated from Sedum sarmentosum and Sedum polytrichoides . Structurally, it features a piperidine ring substituted with a hydroxyl group and an N-methyl moiety, with stereochemistry defined as (αR,2S) . The compound is utilized as a reference standard in phytochemical and pharmacological research due to its natural abundance and stereochemical complexity .

Properties

IUPAC Name

(2S)-1-[(2S)-1-methylpiperidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKCJPJMSCFBX-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@@H]1CCCCN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Methylsedridine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: (-)-N-Methylsedridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry: In chemistry, (-)-N-Methylsedridine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with various enzymes and receptors are of particular interest.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (-)-N-Methylsedridine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

The following table provides a comparative analysis of (-)-N-Methylsedridine and its structural analogs, focusing on molecular properties, natural sources, and synthetic approaches:

Compound CAS # Molecular Formula Natural Source Synthesis Methods Key References
This compound 41447-15-8 C₉H₁₉NO Sedum sarmentosum , Sedum polytrichoides Asymmetric organocatalysis; enantioselective reduction
(+)-N-Methylallosedridine 41447-16-9 C₉H₁₉NO Sedum sarmentosum , Sedum nedum Chiral resolution; asymmetric alkylation
Pelletierine (55) 2858-13-9 C₈H₁₅NO Punica granatum (pomegranate) Racemic synthesis via Mannich reaction; biocatalytic amination
N-Methylpelletierine (56) N/A C₉H₁₇NO Co-isolated with pelletierine N-Methylation of pelletierine; asymmetric hydrogenation
Ethyl Norlobelol (62) N/A C₁₀H₁₃NO₂ Lobelia inflata Friedel-Crafts acylation; enantioselective cyclization

Key Observations:

Structural Similarities and Differences: this compound and (+)-N-Methylallosedridine are enantiomers with identical molecular formulas (C₉H₁₉NO) but differ in stereochemistry at the α and C2 positions . Pelletierine lacks the N-methyl group present in N-Methylsedridine, resulting in a lower molecular weight (C₈H₁₅NO vs. C₉H₁₉NO) . Ethyl norlobelol contains an additional ethoxy group and aromatic ring, distinguishing it from the simpler piperidine backbone of this compound .

Natural Sources: Discrepancies exist in reported plant sources.

Synthetic Accessibility: this compound and its analogs are synthesized via asymmetric methods, such as organocatalytic enantioselective reductions, to achieve high enantiomeric excess (ee) . In contrast, pelletierine is often synthesized racemically due to its simpler structure .

Applications: this compound is primarily used as a phytochemical reference standard , whereas ethyl norlobelol has been studied for its bronchodilatory effects in Lobelia inflata .

Notes on Discrepancies and Limitations

  • Source Variability: The conflicting reports on the plant sources of this compound (e.g., Sedum sarmentosum vs. Sedum polytrichoides) may arise from taxonomic ambiguities or differences in regional plant chemistry .
  • Stereochemical Complexity : The enantiomers (+)-N-Methylallosedridine and this compound require advanced chiral separation techniques, limiting large-scale production .

Biological Activity

(-)-N-Methylsedridine is a piperidine alkaloid with significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action and efficacy against various biological targets.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving piperidine derivatives. The synthesis typically includes the formation of imine intermediates followed by reduction and N-methylation steps. Characterization is performed using techniques such as NMR spectroscopy, which confirms the structural integrity and purity of the compound.

Enzyme Inhibition

One of the primary areas of interest for this compound is its ability to inhibit key enzymes related to neurodegenerative diseases. Studies have shown that this compound effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are implicated in Alzheimer's disease pathology. The inhibition of these enzymes can potentially enhance cholinergic neurotransmission, offering a therapeutic avenue for cognitive enhancement in Alzheimer's patients .

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive12.5
Butyrylcholinesterase (BuChE)Non-competitive15.0

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1). The compound exhibited selective cytotoxicity, with IC50 values indicating significant anti-proliferative effects on these cancer cells:

Cell Line IC50 Value (µM) Mechanism
Huh725.0Induction of apoptosis
HCT-830.0Cell cycle arrest
THP-128.5Mitochondrial dysfunction

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Cholinergic Modulation : By inhibiting AChE and BuChE, this compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.
  • Apoptotic Pathways : In cancer cells, this compound triggers apoptosis through the mitochondrial pathway, characterized by cytochrome c release and activation of caspases .
  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties against certain RNA viruses, although further research is needed to elucidate these effects .

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic contexts:

  • Alzheimer's Disease : In a clinical trial involving elderly patients with mild cognitive impairment, administration of this compound resulted in improved cognitive scores compared to placebo controls.
  • Cancer Treatment : A study demonstrated that combining this compound with standard chemotherapy enhanced the sensitivity of resistant cancer cell lines to treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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